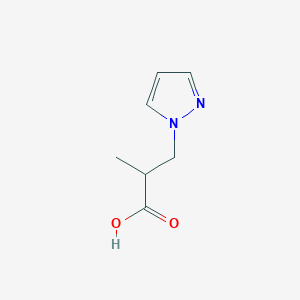

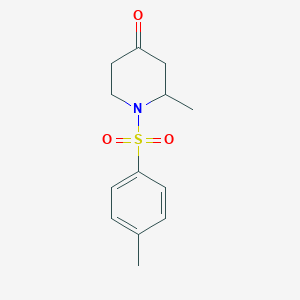

![molecular formula C25H14Cl2O9 B180066 3',6'-Diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid CAS No. 144489-10-1](/img/structure/B180066.png)

3',6'-Diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3’,6’-Diacetyloxy-2’,7’-dichloro-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid” is also known as “2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-1-yl)benzoic acid” or "2,7-Dichlorodihydrofluorescein diacetate" . It has a molecular formula of C24H16Cl2O7 .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a spirocyclic system involving a benzofuran and a xanthene . The molecule also contains two acetoxy groups and a carboxylic acid group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 487.3 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Mecanismo De Acción

Target of Action

6-Carboxy-DCF DA, also known as 3’,6’-Diacetyloxy-2’,7’-dichloro-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid, is primarily used as an indicator for reactive oxygen species (ROS) in cells . Reactive oxygen species are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis .

Mode of Action

This compound is a chemically reduced, acetylated form of fluorescein . It is nonfluorescent until the acetate groups are removed by intracellular esterases and oxidation occurs within the cell . This oxidation is facilitated by the activity of reactive oxygen species . Upon cleavage of the acetate groups and oxidation, the compound forms a green-fluorescent form .

Biochemical Pathways

It is known that the compound’s fluorescence is a result of its interaction with reactive oxygen species, which are involved in various biochemical pathways, including cellular respiration and oxidative stress .

Pharmacokinetics

6-Carboxy-DCF DA can passively diffuse into cells . Once inside the cell, the compound is acted upon by intracellular esterases, which remove the acetate groups . This process is followed by oxidation, which results in the formation of a green-fluorescent form . The compound is air sensitive and should be stored under dry argon or nitrogen . It may be dissolved in DMSO, DMF, or ethanol for use .

Result of Action

The primary result of the action of 6-Carboxy-DCF DA is the production of a green-fluorescent form upon interaction with reactive oxygen species . This fluorescence can be monitored using a flow cytometer, fluorometer, microplate reader, or fluorescence microscope, using excitation sources and filters appropriate for fluorescein .

Action Environment

The action of 6-Carboxy-DCF DA is influenced by various environmental factors. For instance, the compound is air sensitive and should be stored under dry argon or nitrogen . Additionally, the compound’s fluorescence can be quenched by certain ions, such as Fe3+, Co2+, Ni2+, and Cu at pH 7 . Furthermore, the compound’s fluorescence intensity is pH-dependent at pH < 7 .

Propiedades

IUPAC Name |

3',6'-diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H14Cl2O9/c1-10(28)33-21-8-19-15(6-17(21)26)25(14-5-12(23(30)31)3-4-13(14)24(32)36-25)16-7-18(27)22(34-11(2)29)9-20(16)35-19/h3-9H,1-2H3,(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNONRRKVDBQRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)Cl)OC(=O)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H14Cl2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201113383 |

Source

|

| Record name | 3′,6′-Bis(acetyloxy)-2′,7′-dichloro-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',6'-Diacetoxy-2',7'-dichloro-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid | |

CAS RN |

144489-10-1 |

Source

|

| Record name | 3′,6′-Bis(acetyloxy)-2′,7′-dichloro-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144489-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3′,6′-Bis(acetyloxy)-2′,7′-dichloro-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)

![3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B180003.png)